3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.2 g/mol . This compound is characterized by the presence of an azirine ring, which is a three-membered nitrogen-containing heterocycle, and a phenyl group substituted with a prop-2-yn-1-yloxy group . The azirine ring is known for its high reactivity, making this compound of interest in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with an appropriate azirine precursor under specific conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine involves its high reactivity due to the strained azirine ring. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, leading to covalent modifications . The compound can form covalent bonds with nucleophilic sites on proteins, thereby altering their function and activity . This property is particularly useful in the development of chemical probes and inhibitors .
Vergleich Mit ähnlichen Verbindungen
3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine can be compared with other azirine derivatives and compounds containing similar functional groups:
Azirine derivatives: Compounds like 2H-azirine and 3-phenyl-2H-azirine share the azirine ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the azirine ring and the prop-2-yn-1-yloxy group, providing a versatile platform for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
2422137-06-0 |
---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-(4-prop-2-ynoxyphenyl)-2H-azirine |
InChI |
InChI=1S/C11H9NO/c1-2-7-13-10-5-3-9(4-6-10)11-8-12-11/h1,3-6H,7-8H2 |
InChI-Schlüssel |
QDMVCUAYFOASAL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C2=NC2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.